Product packaging for Acetic acid, sulfo-, 1-methyl ester(Cat. No.:CAS No. 63409-57-4)

Acetic acid, sulfo-, 1-methyl ester

Cat. No.: B12432618
CAS No.: 63409-57-4
M. Wt: 154.14 g/mol
InChI Key: GLIZCTQNRHOAEH-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Sulfoesters in Organic Chemistry

Alkyl sulfoesters, a class of organosulfur compounds, are characterized by a sulfonate group linked to an alkyl chain via an ester bond. These compounds are structurally analogous to the more widely known alkyl sulfates and sulfonates. wikipedia.orgnih.gov The defining feature of an alkyl sulfoester is the R-O-SO₂-R' linkage. In the specific case of sulfoacetates, the R' group is a methylene (B1212753) group attached to a carbonyl, forming a sulfoacetyl moiety.

In organic chemistry, the sulfonate group is recognized as an excellent leaving group because its corresponding anion is stabilized by resonance. This property makes alkyl sulfonates valuable reagents in substitution and elimination reactions. acs.org Similarly, the sulfoacetate group can function as a leaving group, and its presence significantly influences the molecule's polarity and reactivity.

Furthermore, the introduction of a sulfo group is prized for its ability to impart water-solubility to otherwise hydrophobic molecules. researchgate.net This characteristic is fundamental to the application of many organosulfur compounds, particularly in the field of surfactants. Long-chain alkyl sulfoacetates, such as sodium lauryl sulfoacetate (SLSA), are prominent examples of ester-based anionic surfactants used in personal care products. researchgate.netsci-hub.se

Scope and Significance of Academic Inquiry into Acetic Acid, Sulfo-, 1-Methyl Ester

Academic and patent literature contains limited, yet specific, references to "this compound," often referred to as methyl sulfoacetate. Its appearances suggest a role as a specialized reagent or intermediate in organic synthesis rather than a large-scale industrial chemical.

For instance, the compound has been mentioned in the context of forming salts with complex organic cations, such as in Dibenzo(a,g)quinolizinium, 2,3,10,11-tetramethoxy-8-methyl-sulfoacetate (also known as Coralyne sulfoacetate). google.com This indicates its utility as a counter-ion, where its properties can influence the solubility and stability of the resulting salt. Patents have also listed aryl(methyl) sulfoacetate derivatives in the context of photo-sensitive materials, hinting at applications in polymer and materials science. google.com

The research significance of this compound lies in its bifunctional nature. It possesses both a reactive ester group and a highly polar sulfonate group. This combination allows it to be used in the synthesis of more complex molecules where the introduction of a water-solubilizing sulfoacetate moiety is desired. While comprehensive studies on the isolated compound are not widely published, its properties can be inferred from its structure and the behavior of related sulfoacetate esters.

Properties of this compound

Property Value Notes
Chemical Formula C₃H₆O₅S
Molecular Weight 154.14 g/mol Calculated
Appearance Likely a liquid or low-melting solid Predicted
Solubility Expected to be soluble in water and polar organic solvents Inferred from functional groups
Key Functional Groups Methyl Ester (-COOCH₃), Sulfonate (-SO₃H or -SO₃⁻)

| Reactivity | The ester group is susceptible to hydrolysis under acidic or basic conditions. nih.gov The sulfonate group is a stable, good leaving group in certain reactions. acs.org | Inferred from chemical principles |

Historical Development of Sulfo-Functionalized Compounds Research

The study of organosulfur compounds has a rich history dating back to the 19th century. tandfonline.comtandfonline.com One of the earliest significant discoveries was carbon disulfide in the late 18th and early 19th centuries, initially termed "sulphuric alcohol." tandfonline.com This was followed by the characterization of thiols (mercaptans) and sulfides, laying the foundational knowledge for organosulfur chemistry. wikipedia.orgtandfonline.com

A pivotal moment in the history of sulfo-functionalized compounds was the discovery of sulfonamides in the 1930s. google.com Gerhard Domagk's work with the synthetic dye Prontosil, which metabolized into the active antibacterial agent sulfanilamide, marked the beginning of the era of sulfa drugs. google.com This discovery revolutionized medicine, providing the first effective treatments for bacterial infections before the widespread availability of penicillin. google.com

The 20th century saw a rapid expansion in the synthesis and application of sulfo-functionalized compounds. Research into sulfonation processes led to the development of a vast array of surfactants, dyes, and ion-exchange resins. The study of sulfate (B86663) esters in biological systems, particularly in carbohydrates and glycosaminoglycans, also became a significant field of inquiry. nih.govresearchgate.net More recently, research has focused on developing novel, greener surfactants from renewable resources, including advanced sulfo-esters like α-sulfo fatty methyl esters (α-MES) and Φ-sulfo fatty methyl esters (Φ-MES), which are derived from vegetable oils. sci-hub.se This ongoing research highlights the enduring importance of sulfo-functionalized compounds in both academic and industrial chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O5S B12432618 Acetic acid, sulfo-, 1-methyl ester CAS No. 63409-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIZCTQNRHOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480907
Record name Acetic acid, sulfo-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63409-57-4
Record name Acetic acid, sulfo-, 1-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Acetic Acid, Sulfo , 1 Methyl Ester

Direct Synthesis Routes via Sulfonation of Methyl Acetate (B1210297) Derivatives

The most direct approach to synthesizing Acetic acid, sulfo-, 1-methyl ester involves the sulfonation of methyl acetate or its derivatives. This process, while seemingly straightforward, requires careful optimization of reaction conditions and a deep understanding of the underlying reaction mechanisms to achieve high yields and selectivity.

The selective sulfonation of methyl acetate is a delicate process that is highly dependent on the choice of sulfonating agent and reaction conditions. Gaseous sulfur trioxide (SO3) is a commonly employed sulfonating agent. researchgate.net The efficiency of the sulfonation process is influenced by factors such as the molar ratio of reactants and the concentration of SO3. researchgate.net For instance, studies have shown that specific molar ratios and SO3 concentrations can significantly impact the degree of sulfation. researchgate.net Temperature also plays a crucial role, as it affects the density and viscosity of the reaction mixture, which in turn influences the reaction kinetics. researchgate.net

Alternative sulfonating agents and catalytic systems have also been explored. For example, the use of BF3·OEt2 in an acetic acid medium has been shown to facilitate the sulfonation of certain organic molecules. nih.gov This method offers the advantage of proceeding at room temperature. nih.gov Microwave-assisted synthesis has also emerged as a more efficient method for esterification, a related reaction, suggesting its potential applicability in optimizing the synthesis of methyl acetate derivatives prior to sulfonation. uctm.eduresearchgate.net

Table 1: Optimization Parameters for Sulfonation and Related Reactions

Parameter Influence on Reaction Example Application
Molar Ratio Affects the degree of sulfation. researchgate.net Used to control the extent of sulfonation in the reaction of methyl esters with SO3. researchgate.net
SO3 Concentration Impacts the efficiency of the sulfonation process. researchgate.net Varied to optimize the sulfation of fatty acid methyl esters. researchgate.net
Temperature Influences reaction mass density and viscosity, affecting kinetics. researchgate.net Controlled to manage the physical properties of the reaction mixture during sulfonation. researchgate.net
Catalyst Can enable reactions at milder conditions. nih.gov BF3·OEt2 used in acetic acid for room temperature sulfonation. nih.gov
Microwave Power Can enhance reaction rates and yields in esterification. uctm.eduresearchgate.net Optimized for the synthesis of methyl acetate. uctm.eduresearchgate.net

Understanding the mechanism of sulfonation is critical for controlling the reaction and improving the yield of the desired product. The sulfonation of methyl esters is believed to proceed through a complex mechanism. researchgate.net Mathematical models have been developed to describe the process, taking into account factors like the physical properties of the liquid, temperature, and fluid dynamics within the reactor. researchgate.net These models help in predicting the conversion profiles and optimizing the reactor design for efficient sulfonation. researchgate.net

In reactions utilizing catalysts like BF3·OEt2, the mechanism involves the activation of a hydroxyl group, leading to the formation of a carbocation. This carbocation is then attacked by the nucleophilic sulfonating agent. nih.gov The solvent can also play a crucial role in the reaction mechanism. For instance, using acetic acid as a solvent can favor the reaction to proceed at room temperature. nih.gov

Indirect Synthetic Pathways and Functional Group Interconversions

Beyond direct sulfonation, indirect pathways offer alternative routes to this compound. These methods often involve the synthesis of a related precursor followed by a functional group interconversion. For example, a common strategy is the esterification of sulfoacetic acid. wikipedia.org This reaction, known as Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org

Another approach involves the use of derivatizing agents. For instance, chlorinated acetic acids can be derivatized using reagents like pentafluorobenzyl bromide (PFBBr) to form their corresponding esters. thermofisher.com While not a direct synthesis of the sulfo- derivative, this highlights the principle of modifying a carboxylic acid to an ester, a key step in many indirect synthetic routes. Similarly, methyl chloroformate (MCF) can be used to convert the carboxylic group of acetate into a propyl ester, demonstrating another derivatization strategy that could be adapted for the synthesis of the target compound. researchgate.net

Derivatization Strategies for Structural Modification and Functionalization

Once this compound is obtained, it can serve as a scaffold for further chemical modifications. These derivatization strategies allow for the synthesis of a wide range of related compounds with potentially unique properties.

The synthesis of analogues and homologues involves modifying the core structure of this compound. This can be achieved by starting with different carboxylic acids or alcohols in the esterification step. For example, using a different alcohol in a Fischer-Speier esterification with sulfoacetic acid would yield a different ester analogue. wikipedia.org Similarly, starting with a longer chain sulfo-carboxylic acid would produce a homologue.

The synthesis of related sulfonyl compounds, such as methyl 2-(methylsulfonyl)acetate, provides insight into the types of structural variations that are possible. nih.gov Furthermore, methods for synthesizing S-methyl-iso-thiourea sulfate (B86663) from methyl sodium sulfate demonstrate the potential for creating sulfur-containing analogues with different functional groups. google.com

Esterification and transesterification are powerful tools for modifying the ester group of this compound. Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst. wikipedia.orgausetute.com.au This reaction is reversible and can be driven to completion by removing water, a byproduct. wikipedia.org Various catalysts, including sulfuric acid and p-toluenesulfonic acid, can be used. wikipedia.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers another route for derivatization. For example, the transesterification of palm oil with methanol (B129727) is a key step in the production of biodiesel and demonstrates the industrial applicability of this reaction. researchgate.net This process could be adapted to modify the methyl ester group of the target compound. Theoretical studies on the transesterification of acetoxyacetic acid with methanol to form methyl glycolate (B3277807) further illustrate the potential pathways for such transformations. mdpi.com

Green Chemistry Approaches in the Synthesis of Sulfoester Compounds

The development of environmentally benign synthetic methods is a central focus of modern chemical research. For the synthesis of sulfoester compounds, including "this compound," green chemistry principles offer pathways to reduce waste, minimize energy consumption, and utilize safer reagents. These approaches primarily focus on alternative energy sources, greener catalysts, and solvent-free reaction conditions.

One of the most promising green techniques is the use of microwave irradiation to accelerate chemical reactions. ugm.ac.idresearchgate.net Conventional heating methods are often slow and energy-intensive. In contrast, microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve product yields. ugm.ac.iductm.edu This is particularly relevant for sulfonation reactions, which can be sluggish under traditional conditions.

Research into the synthesis of long-chain methyl ester sulfonates (MES) from renewable feedstocks like palm oil and waste cooking oil provides valuable insights into the potential for greening the synthesis of shorter-chain analogues like "this compound". ugm.ac.idresearchgate.net These studies demonstrate the feasibility of using microwave technology to drive the sulfonation process efficiently.

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. nih.gov By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Microwave-assisted solvent-free reactions have been shown to be highly effective for various organic transformations. nih.gov

Furthermore, photocatalysis is an emerging green synthetic method that utilizes visible light to drive chemical reactions. beilstein-journals.orgresearchgate.net This approach offers the potential for highly selective transformations under mild conditions. While specific applications to the synthesis of "this compound" are not yet widely reported, the photocatalytic formation of carbon-sulfur bonds has been demonstrated, suggesting a possible future avenue for the green synthesis of sulfoesters. beilstein-journals.org

Enzymatic catalysis also holds significant promise for the green synthesis of esters and sulfoesters. nih.gov Enzymes operate under mild conditions, are highly selective, and are derived from renewable resources. While the direct enzymatic sulfonation of methyl acetate is not a well-established method, the enzymatic synthesis of various esters is a mature technology. nih.gov

The table below summarizes findings from studies on the microwave-assisted synthesis of long-chain methyl ester sulfonates, which can serve as a model for the potential application of these green techniques to the synthesis of "this compound".

Table 1: Microwave-Assisted Synthesis of Methyl Ester Sulfonates (MES) from Vegetable Oils

Feedstock Sulfonating Agent Catalyst Microwave Power (W) Time (min) Yield (%) Reference
Palm Oil Sodium Bisulfite CaO (1.5%) 300 40 98.68 ugm.ac.id
Waste Cooking Oil Sodium Bisulfite CaO (1.5%) 450 20 48.06 researchgate.net

Note: This data pertains to the synthesis of long-chain methyl ester sulfonates and is presented here as an illustrative example of green synthetic methodologies.

These green chemistry approaches, particularly microwave-assisted synthesis and the use of solid acid catalysts, offer significant potential for developing more sustainable and efficient methods for the production of "this compound" and other sulfoester compounds. Future research will likely focus on adapting these promising techniques to shorter-chain esters and exploring novel photocatalytic and enzymatic routes.

Iii. Mechanistic Studies of Chemical Reactivity and Stability of Acetic Acid, Sulfo , 1 Methyl Ester

Hydrolytic Stability and Degradation Pathways

The presence of both an ester and a sulfonic acid moiety influences the hydrolytic stability of "Acetic acid, sulfo-, 1-methyl ester". Hydrolysis, the cleavage of chemical bonds by the addition of water, can be catalyzed by either acid or base, or proceed, albeit more slowly, without a catalyst.

Under acidic conditions, the hydrolysis of the methyl ester function of "this compound" is anticipated to follow a mechanism analogous to that of other esters, such as ethyl ethanoate. chemguide.co.uklibretexts.org The reaction is catalyzed by hydronium ions (H₃O⁺) present in aqueous acidic solutions. libretexts.org

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group (-OCH₃). This converts the methoxy group into a better leaving group (methanol, CH₃OH).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the departure of a molecule of methanol (B129727).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, sulfoacetic acid, and regenerate the hydronium ion catalyst. libretexts.org

This entire process is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. chemguide.co.uk

The hydrolysis of the methyl ester in "this compound" under basic conditions, also known as saponification, is effectively an irreversible process. chemistrysteps.com This is because the final carboxylate product is deprotonated under basic conditions and is therefore unreactive towards the alcohol. The mechanism proceeds through a nucleophilic acyl substitution pathway.

The key steps in base-catalyzed hydrolysis are:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

Acid-Base Reaction: The methoxide ion, being a strong base, deprotonates the newly formed sulfoacetic acid to yield a carboxylate salt and methanol. This final acid-base step drives the reaction to completion. chemistrysteps.com

Recent studies on the alkaline hydrolysis of sulfonate esters, specifically aryl benzenesulfonates, have suggested the possibility of a two-step mechanism involving a pentavalent intermediate, especially when a strong nucleophile reacts with a poor leaving group. rsc.orgrsc.orgnih.gov However, other computational and experimental work suggests a concerted pathway for similar reactions. nih.gov While these studies focus on the S-O bond cleavage in sulfonate esters rather than the C-O bond in the methyl ester of sulfoacetic acid, they highlight the complexities that can arise in the hydrolysis of molecules containing sulfonate groups.

While acid and base catalysis significantly accelerate the hydrolysis of esters, the reaction can also proceed in neutral water, albeit at a much slower rate. enovatia.com The rate of uncatalyzed hydrolysis is generally low. For sulfonate esters, the presence of water has been shown to dramatically reduce the steady-state equilibrium value of the ester that can be achieved and also reduces the rate at which that equilibrium is reached. enovatia.com The rate constants for the hydrolysis of methyl methanesulfonate (B1217627) have been measured and were found to be largely unaffected by deviations from pH neutrality, suggesting that water itself is the primary reactant in the uncatalyzed pathway. enovatia.com

Table 1: Factors Influencing Hydrolysis of Sulfonate-Containing Esters

FactorEffect on Hydrolysis RateRationale
Acid Catalyst IncreasesProtonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk
Base Catalyst IncreasesHydroxide is a strong nucleophile, and the final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com
Water Concentration Increases (in acid-catalyzed)As a reactant, increasing the concentration of water can shift the equilibrium towards the products. chemguide.co.uk
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed.

Nucleophilic Substitution Reactions Involving the Methyl Ester Moiety

The methyl ester group of "this compound" can participate in nucleophilic substitution reactions. However, the reactivity is significantly influenced by the presence of the adjacent electron-withdrawing sulfo group.

While nucleophilic attack at the carbonyl carbon leading to acyl substitution is the primary reaction pathway for esters, the possibility of an Sₙ2 reaction at the methyl group exists. In an Sₙ2 reaction, a nucleophile attacks the carbon atom of the methyl group, displacing the sulfoacetate group as the leaving group.

The reactivity of substrates in Sₙ2 reactions is highly sensitive to steric hindrance. youtube.com Methyl groups are generally the least sterically hindered and therefore the most reactive towards Sₙ2 displacement. pnas.org However, the presence of the bulky and electron-rich sulfonate group adjacent to the ester linkage could potentially introduce some steric hindrance, although likely less than that of larger alkyl groups. The relative rates of reaction for methyl, ethyl, and isopropyl sulfates in nucleophilic substitution show a decrease in reactivity with increasing alkyl group size, consistent with the steric effects expected for an Sₙ2 mechanism. pnas.org

The sulfonate group itself is an excellent leaving group because its negative charge is stabilized by resonance across the three oxygen atoms, making its conjugate acid a strong acid. youtube.com This property is more relevant to the cleavage of the S-O bond in sulfonate esters, but the electron-withdrawing nature of the SO₃H group will also influence the stability of the departing carboxylate group in a potential Sₙ2 reaction at the methyl ester.

"this compound" has the potential to act as a methylating agent, transferring its methyl group to a nucleophile. The efficiency of this alkylation is dependent on several factors.

Nature of the Nucleophile: Stronger nucleophiles will favor the Sₙ2 reaction.

Leaving Group Ability: The sulfoacetate anion that would be displaced is a relatively stable leaving group due to the inductive effect of the sulfo group.

Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Polar aprotic solvents generally favor Sₙ2 reactions. youtube.com

Studies on sulfonate-derived alkylating agents have shown that the structure of the agent can influence its reactivity. For instance, the electron-rich oxygen atoms of sulfate (B86663) and sulfonate-derived Sₙ2 alkylating agents are thought to position the alkylating moiety to favor transfer to the target. nih.gov While this study focused on DNA alkylation, the principle of the leaving group structure influencing reactivity is broadly applicable. Monoalkyl sulfates have been shown to be efficient alkylating agents in water, reacting spontaneously with nucleophiles. pnas.org

The presence of the α-sulfo group in "this compound" is expected to enhance its alkylating potential compared to simple methyl acetate (B1210297) due to the electron-withdrawing nature of the SO₃H group, which makes the methyl group more electrophilic.

Table 2: Comparison of Potential Reaction Pathways

Reaction TypeAttacked SiteKey Intermediates/Transition StatesInfluencing Factors
Acid-Catalyzed Hydrolysis Carbonyl CarbonProtonated carbonyl, Tetrahedral intermediate[H⁺], [H₂O], Temperature
Base-Catalyzed Hydrolysis Carbonyl CarbonTetrahedral intermediate[OH⁻], Temperature
Sₙ2 Nucleophilic Substitution Methyl CarbonPentavalent transition stateNucleophile strength, Solvent, Steric hindrance

Electrophilic Reactivity and Addition Mechanisms

The electrophilic reactivity of this compound is centered on the lone pairs of electrons on the oxygen atoms of the carbonyl and sulfo groups. The carbon skeleton itself is generally not susceptible to electrophilic attack due to the strong electron-withdrawing nature of both the sulfonyl and the ester moieties.

An electrophilic addition reaction typically involves an electrophile attacking an electron-rich area, such as a double bond. libretexts.org The mechanism often proceeds in a two-step process, starting with the formation of a carbocation intermediate, which is the rate-limiting step. libretexts.org This intermediate then rapidly reacts with a nucleophile to form the final product. libretexts.orgyoutube.com

In the context of this compound, the most likely site for electrophilic interaction is the carbonyl oxygen of the ester group. For instance, in the presence of a strong acid (H⁺), the carbonyl oxygen can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which is the initial step in acid-catalyzed hydrolysis.

The sulfonic acid group is a powerful electron-withdrawing group, which significantly reduces the electron density across the molecule. This deactivating effect makes traditional electrophilic addition to the carbon backbone highly unfavorable.

Table 1: Predicted Electrophilic Interaction Sites and Outcomes

Site of Interaction Electrophile (Example) Intermediate Potential Outcome
Carbonyl Oxygen (-C=O) H⁺ Protonated Carbonyl Increased susceptibility to nucleophilic attack (e.g., hydrolysis)

Thermal Decomposition Pathways and Products

The thermal stability of this compound is limited, and upon heating, it is expected to decompose through several potential pathways, influenced by the inherent properties of both ester and sulfonic acid groups. Studies on related, simpler compounds like methyl acetate and acetic acid provide a basis for predicting these pathways.

The thermal decomposition of gaseous acetic acid, for example, can proceed via two main routes: a first-order reaction yielding methane (B114726) and carbon dioxide, and a second-order process producing ketene (B1206846) and water. rsc.org For methyl acetate, pyrolysis at high temperatures (starting around 1000 K) initially yields ketene and methanol. researchgate.net At higher temperatures, a more complex mixture of products including methane, carbon monoxide, carbon dioxide, and hydrogen can be formed. researchgate.netslchemtech.com

Based on these precedents, the thermal decomposition of this compound could follow analogous pathways:

Ester Pyrolysis Pathway: Analogous to methyl acetate, a likely pathway is the elimination of methanol to form a sulfonyl-substituted ketene. This reaction is a common decomposition route for esters.

Decarboxylation Pathway: Similar to one of the decomposition routes of acetic acid, the molecule could undergo decarboxylation to release carbon dioxide.

Desulfonation Pathway: The C-S bond could cleave, releasing sulfur trioxide (SO₃) and leaving behind methyl acetate. This is a common reaction for sulfonic acids.

Table 2: Predicted Thermal Decomposition Pathways and Major Products

Pathway Key Bond Cleavage Predicted Major Products Analogy
Ester Pyrolysis C-O (ester) Sulfonylketene, Methanol Methyl Acetate Decomposition researchgate.net
Decarboxylation C-C (carboxyl) Sulfomethane, Carbon Dioxide Acetic Acid Decomposition rsc.org

The exact product distribution would depend on specific conditions such as temperature, pressure, and the presence of any catalysts. slchemtech.com

Comparative Reactivity Studies with Related Sulfo-Compounds

A comparative analysis of this compound with its parent acid (Sulfoacetic acid) and its non-sulfonated analogue (Methyl acetate) highlights the influence of the ester and sulfo groups on chemical reactivity.

Sulfoacetic acid vs. This compound: The primary difference is the carboxylic acid group (-COOH) in sulfoacetic acid versus the methyl ester group (-COOCH₃).

Acidity: Sulfoacetic acid is a significantly stronger acid due to the presence of two acidic protons (one on the carboxyl group and one on the sulfo group). The methyl ester is not a Brønsted-Lowry acid.

Nucleophilicity: The carboxylate anion of sulfoacetic acid can act as a nucleophile, whereas the ester is generally targeted by nucleophiles.

Reactivity towards Alcohols: Sulfoacetic acid can undergo esterification with alcohols, while the methyl ester would require transesterification, which is often less favorable.

Methyl acetate vs. This compound: The key difference here is the presence of the strongly electron-withdrawing sulfonic acid group.

Hydrolysis Rate: The sulfo group's inductive effect makes the carbonyl carbon of the ester in this compound more electrophilic. This would theoretically increase the rate of nucleophilic attack, such as in hydrolysis, compared to methyl acetate.

Alpha-Proton Acidity: The protons on the carbon atom between the ester and sulfo groups are significantly more acidic than the methyl protons of methyl acetate. This increased acidity makes the compound more susceptible to deprotonation by a base, potentially leading to condensation reactions.

Table 3: Comparative Properties of Related Compounds

Compound Formula Key Functional Groups Expected Reactivity Differences
This compound C₃H₆O₅S Methyl Ester, Sulfonic Acid Susceptible to hydrolysis; acidic α-proton
Sulfoacetic acid nih.gov C₂H₄O₅S Carboxylic Acid, Sulfonic Acid Strong di-acid; can be esterified

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 2-sulfoacetate (HO₃S-CH₂-COOCH₃), two distinct proton environments and three unique carbon environments are expected.

The ¹H NMR spectrum is anticipated to be relatively simple, showing two singlets. The methylene (B1212753) protons (-CH₂-) adjacent to both the sulfonate and carbonyl groups would be significantly deshielded, while the methyl ester protons (-OCH₃) would appear further upfield.

In the ¹³C NMR spectrum, three distinct signals are predicted: one for the methyl carbon, one for the methylene carbon, and one for the carbonyl carbon. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 2-Sulfoacetate Predicted values are based on established chemical shift ranges and data from analogous compounds.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-CH₂-~4.0Singlet~60-70
-OCH₃~3.7Singlet~50-55
C=ON/AN/A~165-175

Research on palm-based methyl ester sulfonates (MES) provides valuable reference data. In these longer-chain analogues, the proton attached to the carbon bearing the sulfonate group (α-proton) is reported to appear at a chemical shift of approximately 3.87–3.89 ppm. nih.gov The methyl ester protons are observed around 3.71–3.75 ppm. nih.gov These values align with the predicted shifts for the simpler methyl 2-sulfoacetate structure.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): In a COSY spectrum of methyl 2-sulfoacetate, no cross-peaks would be expected, as there are no vicinal protons to establish a proton-proton coupling correlation. The spectrum would only show signals on the diagonal, confirming the presence of two isolated proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For methyl 2-sulfoacetate, the HSQC spectrum would be expected to show two cross-peaks:

A correlation between the proton signal at ~4.0 ppm and the carbon signal at ~60-70 ppm, assigning them to the -CH₂- group.

A correlation between the proton signal at ~3.7 ppm and the carbon signal at ~50-55 ppm, assigning them to the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for methyl 2-sulfoacetate would include:

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O).

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O). These correlations would definitively establish the ester functionality and its connection to the sulfo-methylene group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For methyl 2-sulfoacetate (C₃H₆O₅S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 4.2: Calculated Exact Masses for Methyl 2-Sulfoacetate Ions

Ion Species Formula Calculated Exact Mass (m/z)
[M+H]⁺[C₃H₇O₅S]⁺155.0014
[M+Na]⁺[C₃H₆O₅SNa]⁺176.9833
[M-H]⁻[C₃H₅O₅S]⁻152.9858

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Studies on related sulfonate esters indicate that characteristic fragmentation pathways often involve the loss of the sulfonate group (SO₃) or cleavage of the ester moiety. For methyl 2-sulfoacetate, key fragmentation pathways would likely include:

Loss of SO₃ (80 Da).

Loss of the methoxy (B1213986) group (-OCH₃, 31 Da).

Loss of the carbomethoxy group (-COOCH₃, 59 Da).

Analysis of derivatized C12 methyl ester sulfonic acids by GC-MS has shown complex fragmentation, highlighting that the ionization method and any derivatization significantly influence the observed patterns. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-sulfoacetate is expected to be dominated by strong absorption bands characteristic of the ester and sulfonate groups. Research on sulfoxylated methyl esters shows a strong band for the C=O stretch of the ester group at 1738 cm⁻¹. The sulfonate group (SO₃) gives rise to two characteristic stretching vibrations: a strong asymmetric stretch around 1160-1200 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. researchgate.netacs.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. acs.org Therefore, the symmetric vibrations of the sulfonate group are often strong in the Raman spectrum. The C=O stretch is also typically observable. As Raman spectroscopy is generally insensitive to O-H bonds, it is particularly useful for studying sulfonated compounds in aqueous media. acs.org

Table 4.3: Characteristic Vibrational Frequencies for Methyl 2-Sulfoacetate Values are based on data from analogous sulfonate esters.

Functional Group Vibration Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ester)Stretching1735-1750 (Strong)1735-1750 (Medium)
C-O (Ester)Stretching1250-1300 (Strong)Weak
S=O (Sulfonate)Asymmetric Stretching1160-1200 (Strong)Medium-Weak
S=O (Sulfonate)Symmetric Stretching~1050 (Strong)Strong
C-HStretching2850-3000 (Medium)2850-3000 (Strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, and bond angles can be accurately determined.

For a compound like "Acetic acid, sulfo-, 1-methyl ester," obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the crystal lattice and the arrangement of the molecules within it.

While a crystal structure for "this compound" is not publicly documented, the analysis of similar small organic molecules provides a framework for the expected data. For instance, the crystal structure of other esters and sulfonated compounds reveals key intramolecular and intermolecular interactions that would be of interest. Current time information in Niagara County, US.

Illustrative Data Table for a Hypothetical Crystal Structure Analysis:

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume [value] ų
Z (Molecules per unit cell) [value]
Key Bond Lengths (Å) S=O, S-O, S-C, C=O, C-O
**Key Bond Angles (°) **O=S=O, O-S-C, C-O-C
Hydrogen Bonding Presence and geometry of intermolecular hydrogen bonds involving the sulfo group.

This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The values are placeholders and would be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For "this compound," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be pivotal in assessing its purity and isolating it from reaction mixtures or impurities.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. Given the polar nature of the sulfo group in "this compound," reversed-phase HPLC would likely be the method of choice.

Method development would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. Key considerations include the choice of stationary phase (the column), the mobile phase composition, and the detector.

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point for reversed-phase HPLC, offering a good balance of hydrophobicity. i.moscow

Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The aqueous component would be buffered to control the ionization state of the sulfo group, which is critical for consistent retention. An acidic mobile phase is often used for sulfonated compounds. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile buffers like phosphate.

Detection: A UV detector would be a primary choice if the molecule possesses a chromophore. However, for a simple aliphatic ester like "this compound," which lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. Coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide the highest level of specificity and sensitivity, allowing for mass-based identification of the peak.

Illustrative HPLC Method Parameters:

ParameterTypical Conditions for a Related Compound
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection ELSD or MS
Injection Volume 10 µL

This table provides an example of typical starting conditions for an HPLC method for a polar organic compound. These parameters would require optimization for "this compound."

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the presence of the polar sulfo group might suggest that "this compound" is not ideal for GC analysis without derivatization, it is possible that it is sufficiently volatile. A patent mentioning "methyl sulfoacetate" indicates that GC analysis is feasible.

Successful GC analysis would depend on selecting the appropriate column and temperature program to ensure good peak shape and resolution from any impurities.

Column Selection: A polar stationary phase would be necessary to achieve good peak shape for a polar analyte like "this compound." Columns with polyethylene (B3416737) glycol (wax) or modified polysiloxane phases would be suitable candidates.

Temperature Program: A temperature gradient would likely be employed, starting at a lower temperature to trap the analyte at the head of the column and then ramping up to a higher temperature to elute it. The final temperature would need to be below the decomposition temperature of the compound.

Injection: A split/splitless injector would be used, with the split ratio adjusted based on the concentration of the sample. The injector temperature must be high enough to ensure rapid vaporization without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For more definitive identification, a mass spectrometer (GC-MS) would be used, providing both retention time and mass spectral data.

Illustrative GC Method Parameters:

ParameterTypical Conditions for a Volatile Polar Compound
Column e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Detector FID or MS
Detector Temperature 250 °C (FID)
Split Ratio e.g., 50:1

This table presents a hypothetical set of GC parameters that would serve as a starting point for the analysis of "this compound." Optimization would be essential for a robust and reliable method.

Vi. Environmental Transformation and Persistence of Sulfoacetate Esters

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a critical factor in the environmental persistence of chemical compounds. For sulfoacetate esters, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in "Acetic acid, sulfo-, 1-methyl ester" is susceptible to hydrolysis, which can be influenced significantly by the pH of the aqueous environment.

Research on analogous sulfate (B86663) and sulfonate esters shows that the rate of hydrolysis is highly pH-dependent. For instance, the hydrolysis of monomethyl sulfate is catalyzed by both acid and alkali, proceeding slowly in the neutral pH range. pnas.orgpnas.org Studies on other α-methyl ester sulfonates indicate that they can undergo hydrolysis at pH values below 3 or above 10. sci-hub.se Similarly, the degradation of sulfonylurea herbicides like iodosulfuron-methyl-ester is stable in neutral or slightly alkaline conditions but accelerates in acidic or more strongly alkaline environments. researchgate.net

The hydrolysis of "this compound" would likely yield sulfoacetic acid and methanol (B129727). This reaction is generally slow at neutral environmental pH (around 6.8-7.4) but is expected to be significantly faster under either acidic or alkaline conditions. wikipedia.org The uncatalyzed hydrolysis of a simple sulfate ester like methyl sulfate at 25°C is extremely slow, with a half-life estimated at 1,100 years, highlighting the stability of this type of compound in the absence of catalysts. pnas.org

Table 1: Expected Effect of pH on the Hydrolysis of this compound

pH Range Expected Hydrolysis Rate Primary Mechanism
< 3 Accelerated Acid-catalyzed hydrolysis
3 - 9 Slow / Stable Neutral hydrolysis

This table is based on data from analogous compounds. sci-hub.seresearchgate.net

Photolysis is the decomposition of molecules by light. The potential for "this compound" to undergo photolytic degradation depends on its ability to absorb light in the environmentally relevant spectrum (λ > 290 nm).

Studies on structurally related compounds provide insight into potential photochemical pathways. For example, the phototransformation of iodosulfuron-methyl-ester, a sulfonylurea compound, can proceed through several mechanisms, including:

Photosubstitution: Replacement of a substituent (like an iodide atom) with a hydroxyl group from water.

Photodissociation: Cleavage of weaker bonds within the molecule, such as the N-S bond in sulfonylureas.

Photoassisted Hydrolysis: Light-induced acceleration of the hydrolysis process. researchgate.net

For "this compound", direct photolysis may be limited if it does not absorb sunlight significantly. However, indirect photolysis can occur in the presence of photosensitizers in the environment, such as dissolved organic matter or nitrate (B79036) ions. acs.org Photo-oxidation, a reaction involving light and oxygen, can also be a significant degradation pathway. The interaction between light, photosensitizers like chlorophyll, and esters can lead to the formation of singlet oxygen, which rapidly reacts to form hydroperoxides, initiating degradation. researchgate.net The photosensitized oxidation of sulfur-containing compounds often leads to the formation of a sulfur-centered radical cation as a primary intermediate. nih.gov

Table 2: Potential Photodegradation Products of Sulfoacetate Esters

Degradation Pathway Potential Products Reference
Photoassisted Hydrolysis Sulfoacetic acid, Methanol researchgate.net
Photodissociation Cleavage of the C-S or C-O bonds researchgate.net

Biotic Transformation and Biodegradation Mechanisms

Biodegradation by microorganisms is a primary route for the removal of organic compounds from the environment. The structure of "this compound" makes it a potential substrate for microbial metabolism as both a carbon and sulfur source.

Microorganisms can utilize a variety of pathways to break down sulfoacetate esters. Many microorganisms can use sulfonates and sulfate esters as a source of sulfur for growth, especially when inorganic sulfate is limited. nih.gov

A key aspect of the biodegradation of "this compound" is the sequence of bond cleavage. Research on sucrose (B13894) α-sulfonyl laurate, a structurally related surfactant, showed that the presence of a sulfonyl group adjacent to the ester bond can block the typical enzymatic hydrolysis of the ester. researchgate.net In that case, biodegradation was forced to proceed via the slower pathway of alkyl chain oxidation. researchgate.net

For "this compound", two primary initial degradation pathways are plausible:

Ester Hydrolysis: Cleavage of the ester bond to form sulfoacetate and methanol. This is a common pathway for methyl esters, with bacteria like Acetobacterium woodii and Eubacterium limosum known to hydrolyze methyl esters to their corresponding carboxylates and methanol. usgs.gov

Desulfonation: Cleavage of the carbon-sulfur bond to release sulfite, which can then be oxidized to sulfate. This process is often carried out by specific monooxygenases. nih.gov

Following the initial steps, the resulting metabolites would likely enter central metabolic pathways. Methanol can be oxidized, and sulfoacetate can be further broken down. The ultimate biodegradation would lead to the formation of carbon dioxide, water, and sulfate. nm.gov

The biodegradation of "this compound" is mediated by specific enzymes capable of recognizing and transforming the molecule. The key enzymatic activities involved are likely esterases and sulfatases.

Esterases (or Carboxylesterases): These enzymes catalyze the hydrolysis of ester bonds. Lipases and other esterases are widely used in biocatalysis for the hydrolysis and synthesis of esters. researchgate.net An esterase would catalyze the conversion of "this compound" to sulfoacetate and methanol.

Sulfatases (specifically Alkylsulfatases): These enzymes catalyze the hydrolysis of sulfate ester bonds. nm.gov While "this compound" contains a sulfonate (C-S bond) rather than a sulfate ester (C-O-S bond), related enzymes known as sulfonatases are responsible for cleaving C-S bonds. Desulfonation is often an oxygen-dependent process catalyzed by monooxygenases. nih.govoup.com

The expression of these enzymes in microorganisms is often regulated by the availability of sulfur in the environment. In sulfate-limiting conditions, many bacteria induce the expression of sulfatases and sulfonatases to acquire sulfur from organic sources. nih.gov

Environmental Partitioning, Mobility, and Transport Mechanisms

Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, sediment, and air. This behavior is largely determined by the chemical's physical properties, including its water solubility, vapor pressure, and affinity for organic carbon.

"this compound" possesses a highly polar and ionizable sulfonate group (-SO₃⁻). This feature is expected to dominate its environmental partitioning behavior.

Water Solubility: The presence of the sulfonate group will make the compound highly water-soluble.

Mobility in Soil: Due to its high water solubility and anionic nature at typical environmental pH, "this compound" is expected to have low adsorption to soil and sediment particles. Anionic compounds generally exhibit weak binding to negatively charged soil colloids (clays, organic matter) due to electrostatic repulsion. Therefore, it is predicted to be highly mobile in soil and has the potential to leach into groundwater.

Bioaccumulation: The high water solubility and low affinity for organic phases suggest that "this compound" has a very low potential for bioaccumulation in organisms.

The partitioning behavior can be influenced by soil properties such as pH and the presence of minerals. capes.gov.br However, the dominant feature remains the hydrophilic sulfonate group, which promotes partitioning into the aqueous phase and facilitates transport within aquatic systems. researchgate.net

Sorption to Environmental Matrices

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, significantly influences its mobility and bioavailability in the environment. This behavior is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For "this compound," its chemical structure, possessing both a polar sulfonate group and a less polar methyl ester group, suggests a moderate affinity for organic matter in soil and sediment.

Table 1: Estimated Sorption Potential of this compound

Compound NameEstimated Koc RangeMobility Classification
This compoundLow to MediumHigh to Moderate

Note: The Koc value is an estimation based on the chemical structure and the properties of analogous compounds. Actual values may vary depending on soil and sediment properties such as organic carbon content, clay content, and pH.

Volatilization and Atmospheric Fate

The potential for a chemical to move from water or soil into the air is known as volatilization and is characterized by the Henry's Law Constant. For "this compound," the presence of the highly polar and ionic sulfonate group significantly lowers its vapor pressure and increases its affinity for water, thereby reducing its tendency to volatilize. Therefore, it is expected to have a low Henry's Law Constant, indicating that volatilization from moist soil and water surfaces is not a significant environmental transport pathway.

Once in the atmosphere, however minor the amount, the fate of "this compound" would be governed by atmospheric chemical reactions. The primary degradation pathway for organic compounds in the troposphere is through reaction with hydroxyl radicals (•OH). The ester and methyl groups of the molecule are susceptible to attack by these highly reactive radicals.

The atmospheric lifetime of "this compound" is predicted to be relatively short due to these rapid reactions. The rate of degradation would depend on the concentration of hydroxyl radicals, which varies with geographical location, season, and time of day.

Table 2: Estimated Atmospheric Fate of this compound

ParameterEstimated ValueSignificance
Henry's Law ConstantLowLow potential for volatilization
Atmospheric Half-life (vs. •OH)Days to weeksNot persistent in the atmosphere

Note: These values are estimations based on the properties of similar organosulfate compounds.

Formation and Fate of Environmental Transformation Products

The degradation of "this compound" in the environment will lead to the formation of various transformation products. The primary pathways of transformation are expected to be biodegradation and hydrolysis.

Biodegradation of the sulfoacetate portion of the molecule has been observed for related compounds. For instance, the bacterium Bilophila wadsworthia, found in the human gut, can degrade sulfoacetate. nih.gov This suggests that microorganisms in soil and water may also be capable of breaking down this part of the molecule. The degradation of the alkyl chain of similar surfactants is a well-documented process that proceeds through oxidation. nm.gov

Hydrolysis of the methyl ester bond is another significant degradation pathway. This reaction can be catalyzed by acids, bases, or enzymes in the environment and would result in the formation of sulfoacetic acid and methanol. nih.gov Sulfoacetic acid is a more polar and water-soluble compound, while methanol is readily biodegradable.

Atmospheric degradation initiated by hydroxyl radicals would likely lead to the formation of smaller, more oxidized products. The reaction could result in the formation of formaldehyde, carbon dioxide, and sulfate aerosols, which can have implications for air quality and climate. nih.govfluorocarbons.org

The ultimate fate of the transformation products will depend on their individual properties. More polar and water-soluble products will be more mobile in the environment, while smaller, volatile products can be further degraded in the atmosphere. The complete mineralization of "this compound" to carbon dioxide, water, and sulfate is the expected endpoint of its environmental degradation.

Table 3: Potential Environmental Transformation Products of this compound

Transformation PathwayPotential ProductsSubsequent Fate
BiodegradationSulfoacetic acid, Methanol, Carbon Dioxide, Water, SulfateFurther degradation, incorporation into biomass
HydrolysisSulfoacetic acid, MethanolIncreased mobility, further degradation
Atmospheric OxidationFormaldehyde, Carbon Dioxide, Sulfate AerosolsFurther atmospheric reactions, deposition

Vii. Applications in Chemical Synthesis and Materials Science Research

Utility as a Synthetic Building Block and Intermediate in Organic Synthesis

As a bifunctional molecule, "Acetic acid, sulfo-, 1-methyl ester" holds potential as a versatile building block for constructing more complex chemical structures. Organic synthesis often relies on a strategy of using multiple reaction steps to transform simpler starting materials into a desired, complex final product. vapourtec.com

The presence of two distinct reactive sites—the methyl ester and the sulfo group—allows for sequential, selective reactions. This makes it a candidate for creating complex molecular frameworks. While specific, large-scale applications of "this compound" as a precursor are not widely documented, the principle is well-established in organic chemistry. For instance, related sulfanyl (B85325) and sulfinyl acetic acid derivatives serve as key intermediates in the synthesis of biologically active molecules like modafinil (B37608) derivatives. nih.gov The synthesis of α-chloroketones from phenylacetic acid derivatives, which are then used to build pharmaceutical intermediates, demonstrates how simple acetic acid structures can be foundational. organic-chemistry.org The dual functionality of "this compound" allows it to be integrated into larger molecules where the sulfonic acid group can impart properties like water solubility or acidity, and the ester group can be further transformed.

Multi-step synthesis is a cornerstone of specialty chemical production, allowing for the creation of compounds that cannot be made in a single step. vapourtec.commsu.edu The strategy involves a planned sequence of reactions, often isolating stable intermediates along the way. msu.edu "this compound" can function as such an intermediate. For example, in syntheses involving esterification, a carboxylic acid is converted to its methyl ester to protect the acid group or to modify its reactivity for subsequent steps. truman.edu The synthesis of amino acid methyl esters is a common procedure where the carboxylic acid is transformed to allow for reactions at the amino group. mdpi.com Similarly, the sulfo- group on the target compound could be used to direct a reaction or be carried through several synthetic steps before being modified or utilized in the final product. The production of various chemicals, including acetate (B1210297) esters, is a critical industrial application of acetic acid derivatives. valcogroup-valves.com

Reagent in Specific Organic Transformations

The functional groups of "this compound" also define its role as a reagent in specific types of chemical reactions.

Methylation, the addition of a methyl group to a substrate, is a fundamental organic transformation. While "this compound" is not a primary methylating agent, its methyl ester component can participate in methylation under certain conditions, such as transesterification. More broadly, acetic acid and its derivatives are recognized as inexpensive and readily available sources for methyl groups in some synthetic protocols. mdpi.com For example, the clinically used drug streptozotocin (B1681764) has been investigated as an O-methylating agent to convert various carboxylic and sulfonic acids into their corresponding methyl esters. nih.gov This highlights the general reactivity pattern where an ester can be formed from an acid, a reaction in which "this compound" would be the product rather than the reagent.

Sulfation and sulfonylation involve the introduction of a sulfo group (-SO₃H) or a sulfonyl group (-SO₂R) into a molecule. "this compound" is itself a product of the sulfonation of methyl acetate. The production of methyl ester sulfonates (MES) is a well-established industrial process, typically involving the reaction of a fatty acid methyl ester (FAME) with a sulfonating agent like sulfur trioxide (SO₃). researchgate.netsci-hub.senih.gov This reaction is highly exothermic and proceeds through several intermediate steps, including the formation of adducts that rearrange to place the sulfonic group on the carbon chain. nih.gov

The process can be summarized in the following stages:

Adduct Formation : The initial rapid reaction of the methyl ester with SO₃ forms a mono-adduct. sci-hub.senih.gov

Rearrangement and Second Sulfonation : The mono-adduct rearranges to activate the alpha-carbon, which is then sulfonated by a second SO₃ molecule to form a di-adduct. sci-hub.senih.gov

Final Product Formation : The di-adduct rearranges to yield the more stable fatty methyl ester sulfonic acid (MESA). nih.gov

This same principle applies to the synthesis of "this compound" from methyl acetate. Other sulfonating agents, such as chlorosulfonic acid, can also be used to synthesize methyl ester sulfonates from various oils. scielo.br

Research into Potential for Materials Science Applications

The unique properties imparted by the sulfonic acid group suggest potential applications for "this compound" and related compounds in materials science. Long-chain methyl ester sulfonates (MES) are well-known as biodegradable anionic surfactants used in detergents and cleaning products. aidic.itresearchgate.netanalis.com.my These molecules can reduce the surface tension of water, a key property for cleaning applications. scielo.br

The potential utility of sulfo-containing esters in materials science is an area of active research. The combination of a hydrophilic sulfo group and a more hydrophobic ester-containing backbone could be exploited in the creation of:

Specialty Polymers : The ester group can undergo polymerization, potentially leading to new polyesters with integrated sulfonic acid groups for applications in ion-exchange membranes or conductive polymers.

Surface-Active Agents : While "this compound" is too small to be an effective surfactant on its own, it could serve as a hydrophilic head group in the design of novel, specialized surfactants.

Coatings and Adhesives : Acetic acid derivatives like methyl acetate are used as solvents in the production of paints, coatings, and adhesives. slchemtech.com The incorporation of a sulfo group could be explored to modify adhesion, solubility, or antistatic properties.

Monomer or Cross-linker Precursor in Polymer Synthesis Research

There is currently no significant body of research indicating the use of "this compound" as a primary monomer or a direct cross-linker precursor in polymer synthesis. While polymers containing sulfonate ester groups are synthesized, the monomers employed are typically more complex molecules designed for specific polymerization techniques like acyclic diene metathesis (ADMET) or employ sulfonated versions of common monomers like styrene. The simple structure of methyl sulfoacetate may not lend itself readily to common polymerization pathways without further chemical modification, for which there is limited documentation in the context of creating polymeric materials.

Surface Modification Agent in Material Science Studies

The investigation into the use of "this compound" as a surface modification agent in material science has yielded no direct evidence of its application. Surface modification often involves the use of molecules with specific reactive groups that can form strong covalent or ionic bonds with a material's surface. While the sulfo- group can have an affinity for certain surfaces, there are no published studies that specifically detail the use of "this compound" for this purpose. The field of surface science tends to utilize more complex sulfonated polymers or silanes for achieving desired surface properties such as hydrophilicity or biocompatibility.

Exploration of Catalytic or Co-catalytic Roles in Chemical Processes

The exploration of "this compound" for catalytic or co-catalytic roles in chemical processes is also an area with limited findings. A patent for the preparation of γ-lactones mentions "methyl sulfoacetate" within a group of compounds that can be catalytically hydrogenated. i.moscow However, in this context, the compound is a substrate for the reaction rather than a catalyst. Another patent identifies a complex molecule, Dibenzo(a,g)quinolizinium, 2,3,10,11-tetramethoxy-8-methyl-sulfoacetate (Coralyne sulfoacetate), as a strong inhibitor of certain biological processes, but this is a significantly different and more complex molecule than the simple "this compound". google.com

The sulfonic acid functional group is a known catalyst in various organic reactions, particularly in its acidic form. However, in "this compound," the acidic proton of the sulfonic acid is replaced by a methyl group, which would significantly alter its catalytic properties. While it could potentially act as a methylating agent or participate in other reactions under specific conditions, there is no substantial research available to support a significant catalytic or co-catalytic role for this specific compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.